1-(Trideuteriomethyl)indole
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Overview
Description
1-(Trideuteriomethyl)indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of a deuterium-labeled methyl group at the nitrogen position of the indole ring, making it useful in various scientific research applications.
Preparation Methods
The synthesis of 1-(Trideuteriomethyl)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group . Industrial production methods often involve the use of micro flow technology to achieve nucleophilic substitution at the 3’-position of indoles while suppressing dimerization or oligomerization .
Chemical Reactions Analysis
Scientific Research Applications
1-(Trideuteriomethyl)indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, including serotonin receptors and enzyme active sites . This binding can lead to the modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(Trideuteriomethyl)indole can be compared with other indole derivatives such as:
1-methylindole: Similar in structure but lacks the deuterium-labeled methyl group, making it less useful in isotopic labeling studies.
2-methylindole: Differentiated by the position of the methyl group, which affects its reactivity and biological activity.
3-methylindole: Known for its presence in natural products like skatole, with distinct odor properties and biological activities.
The uniqueness of this compound lies in its deuterium-labeled methyl group, which provides advantages in tracing and studying metabolic pathways and reaction mechanisms .
Properties
CAS No. |
1638281-54-5 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
134.19 g/mol |
IUPAC Name |
1-(trideuteriomethyl)indole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i1D3 |
InChI Key |
BLRHMMGNCXNXJL-FIBGUPNXSA-N |
SMILES |
CN1C=CC2=CC=CC=C21 |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC2=CC=CC=C21 |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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